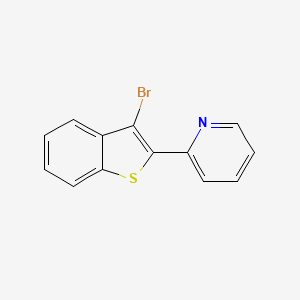![molecular formula C14H15NO5 B14196553 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid CAS No. 918486-80-3](/img/structure/B14196553.png)
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid: is a complex organic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, combines the indole moiety with a butanoic acid group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid typically involves multiple steps, starting with the preparation of the indole core. One common method involves the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to introduce the hydroxymethyl group . This is followed by esterification or amidation reactions to attach the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Catalysts and specific reaction conditions, such as controlled temperature and pH, are often employed to facilitate the reactions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the indole moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-methanol derivatives .
Aplicaciones Científicas De Investigación
4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
What sets 4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid apart is its unique combination of the indole core with a butanoic acid group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Propiedades
Número CAS |
918486-80-3 |
|---|---|
Fórmula molecular |
C14H15NO5 |
Peso molecular |
277.27 g/mol |
Nombre IUPAC |
4-[2-(hydroxymethyl)-1H-indole-3-carbonyl]oxybutanoic acid |
InChI |
InChI=1S/C14H15NO5/c16-8-11-13(9-4-1-2-5-10(9)15-11)14(19)20-7-3-6-12(17)18/h1-2,4-5,15-16H,3,6-8H2,(H,17,18) |
Clave InChI |
GNYDRHTURFVKGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(N2)CO)C(=O)OCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-5-[(naphthalen-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14196480.png)
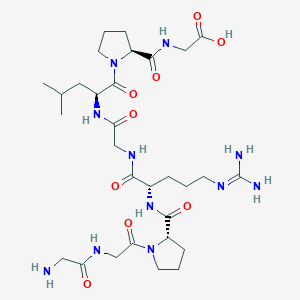
![Morpholine, 4-[1-ethyl-1-(2-thiazolyl)propyl]-](/img/structure/B14196488.png)
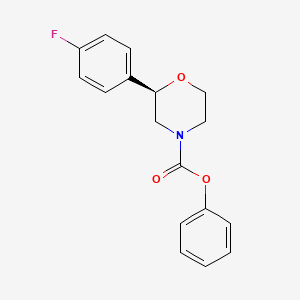

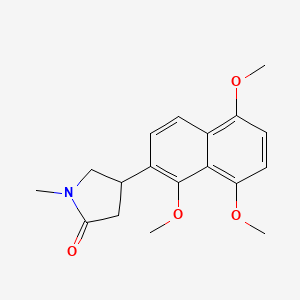
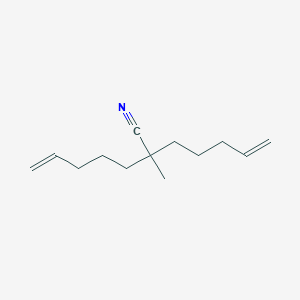
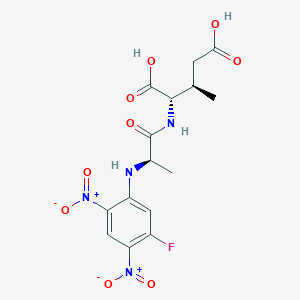

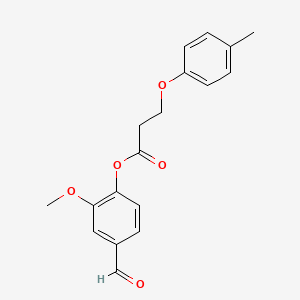
![4-[3-(Dimethylamino)propyl]-2,6-dimethylphenol](/img/structure/B14196528.png)
![(5-Ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-hydroxyphenyl)methanone](/img/structure/B14196529.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
